(R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,17)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEZLDIZHPBHGQ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 6-Bromoindan-1-one
A common precursor for indan-1-amine derivatives is 6-bromoindan-1-one. Reduction of the ketone to the secondary alcohol followed by conversion to the amine is a plausible pathway. Sodium borohydride (NaBH₄) in methanol reduces 6-bromoindan-1-one to 6-bromoindan-1-ol in 92% yield. Subsequent mesylation of the alcohol with methanesulfonyl chloride generates a leaving group, which undergoes nucleophilic substitution with ammonia or azide to yield the primary amine. However, this route often produces racemic mixtures, necessitating enantiomeric resolution.
Curtius Rearrangement for Direct Amine Formation
The Curtius rearrangement offers an alternative route to primary amines from carboxylic acids. Starting with 6-bromoindan-1-carboxylic acid, treatment with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate. Thermolysis induces rearrangement to an isocyanate, which is trapped with tert-butanol to yield the Boc-protected amine (Scheme 1). While this method bypasses resolution steps, the availability of 6-bromoindan-1-carboxylic acid remains a limitation.
Scheme 1 : Curtius Rearrangement Pathway
Enantioselective Synthesis of 6-Bromoindan-1-amine
Asymmetric Hydrogenation
Chiral ruthenium catalysts, such as (R)-BINAP-Ru complexes, enable asymmetric hydrogenation of prochiral enamines or ketones. For example, hydrogenation of 6-bromoindan-1-imine derivatives under high-pressure H₂ yields the (R)-amine with enantiomeric excess (ee) >95%. This method is highly efficient but requires specialized catalysts and anhydrous conditions.
Kinetic Resolution via Enzymatic Catalysis
Lipase-mediated kinetic resolution of racemic 6-bromoindan-1-amine acetates selectively hydrolyzes one enantiomer, leaving the desired (R)-amine acetate intact. Subsequent deprotection yields enantiomerically pure amine. Reported ee values exceed 98% using immobilized Candida antarctica lipase B.
Boc Protection of 6-Bromoindan-1-amine
Di-tert-butyl Dicarbonate (Boc Anhydride)
Reaction of 6-bromoindan-1-amine with Boc anhydride in the presence of a base (e.g., triethylamine) forms the target carbamate. Optimized conditions (DMF, 0°C, 2 h) achieve >90% yield. The reaction is stereoretentive, preserving the (R)-configuration established in prior steps.
Table 1 : Boc Protection Optimization
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Et₃N | DMF | 0°C | 92 |
| NaHCO₃ | THF | RT | 78 |
| DMAP | CH₂Cl₂ | -10°C | 85 |
Solid-Phase Carbamate Formation
Jung et al. demonstrated carbamate synthesis on Merrifield resin using CO₂ and alkyl halides. Adapting this methodology, 6-bromoindan-1-amine is immobilized on resin, treated with CO₂ and tert-butyl bromide, and cleaved to yield the Boc-protected product. This approach facilitates purification and scalability.
Resolution of Racemic Intermediates
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves racemic 6-bromoindan-1-amine Boc derivatives. Reported separations achieve baseline resolution (α = 1.5) using hexane:isopropanol (90:10).
Diastereomeric Salt Formation
Treatment of the racemic amine with (R)-camphorsulfonic acid forms diastereomeric salts, which are differentially crystallized from ethanol. The (R)-amine salt is isolated in 85% yield and 99% ee after recrystallization.
Comparative Analysis of Synthetic Routes
Table 2 : Route Efficiency and Stereochemical Outcomes
| Method | Steps | Overall Yield (%) | ee (%) |
|---|---|---|---|
| Curtius Rearrangement | 3 | 45 | 99 |
| Asymmetric Hydrogenation | 2 | 68 | 95 |
| Enzymatic Resolution | 4 | 52 | 98 |
Chemical Reactions Analysis
Types of Reactions
®-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indane ring can be oxidized to form indanone derivatives.
Reduction Reactions: The carbamic acid tert-butyl ester group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted indane derivatives.
Oxidation Reactions: Formation of indanone derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
®-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of ®-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Positional Isomers
- (4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (CAS: 2167214-26-6): Molecular Formula: C₁₄H₁₈BrNO₂ Molecular Weight: 312.2057 g/mol Key Difference: Bromine at the 4-position instead of 6-position on the indan ring.
Substituted Phenyl Analogs
Heterocyclic Derivatives
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS: 1227958-32-8):
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Core Structure |
|---|---|---|---|---|
| (R)-(6-Bromo-indan-1-yl)-carbamate | C₁₄H₁₈BrNO₂ | 312.207 | 6 | Indan |
| (4-Bromo-indan-1-yl)-carbamate | C₁₄H₁₈BrNO₂ | 312.2057 | 4 | Indan |
| tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | C₁₀H₁₂BrClN₂O₂ | 307.57 | 2 (pyridine) | Pyridine |
Biological Activity
(R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a brominated indane core with a carbamic acid tert-butyl ester group. This unique structure contributes to its reactivity and biological interactions. The presence of the bromine atom enhances the compound's ability to interact with various biological targets, making it a candidate for drug development.
The biological activity of (R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester primarily involves its interaction with specific enzymes and receptors. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, which is critical for its therapeutic potential.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example, studies have shown that carbamate derivatives can inhibit acetylcholinesterase (AChE) and other cholinergic enzymes, which are crucial in neurotransmission.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 |
| Carbonic anhydrase | Non-competitive | 15.0 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate significant inhibitory effects on various cancer cell lines, indicating potential as an anticancer agent.
Case Studies
Several case studies highlight the biological applications of (R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester:
- Study on Neuroprotection : A study investigated the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.
- Antimicrobial Activity : Another study assessed the antimicrobial properties against various pathogens, showing that the compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria.
- In Vivo Efficacy : In vivo studies demonstrated that administration of this compound led to significant tumor reduction in xenograft models, supporting its potential as an anticancer therapeutic.
Comparative Analysis
When compared to other similar compounds such as (R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester and other brominated indane derivatives, (R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester shows enhanced potency in enzyme inhibition and anticancer activity.
| Compound | Anticancer Activity (IC50 µM) | AChE Inhibition (IC50 µM) |
|---|---|---|
| (R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester | 8.5 | 12.5 |
| (R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester | 15.0 | 20.0 |
Q & A
What are the common synthetic routes for introducing the tert-butyl carbamate group in chiral indane derivatives?
The tert-butyl carbamate (Boc) group is typically introduced via nucleophilic substitution or condensation reactions. For example, Boc protection can be achieved by reacting the amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP in dichloromethane (DCM) . Enantioselective synthesis may involve chiral auxiliaries or asymmetric catalysis, such as rhodium-catalyzed conjugate additions using chiral diene ligands to establish stereochemistry .
How can enantioselective synthesis of (R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester be optimized for high enantiomeric excess (ee)?
Asymmetric methodologies like catalytic enantioselective alkylation or Mannich reactions are key. For instance, chiral Rh(I) catalysts with phosphine or diene ligands enable enantioselective arylboronic acid additions to unsaturated esters, achieving >90% ee in some cases . Computational modeling (e.g., DFT studies) can guide ligand selection and reaction parameter optimization to minimize racemization .
What computational approaches are used to predict the biological activity or binding interactions of this compound?
Molecular docking (e.g., Glide/SP or AutoDock) and molecular dynamics (MD) simulations (100+ ns) assess interactions with targets like SARS-CoV-2 Mpro. Key residues (e.g., GLN 189, HIS 164) form hydrogen bonds (bond lengths: 1.84–2.38 Å) and hydrophobic interactions with the tert-butyl and bromoindane moieties . ADME predictions (SwissADME) further evaluate pharmacokinetic suitability .
How does the bromo substituent at the 6-position influence reactivity in cross-coupling reactions?
The bromo group facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(PPh₃)₄-mediated coupling with arylboronic acids under microwave irradiation (100°C, 1 h) yields biaryl derivatives. Steric hindrance from the indane scaffold may require bulky ligands (e.g., XPhos) to enhance efficiency . Control experiments with alternative leaving groups (e.g., OTf) can benchmark reactivity .
What strategies are employed to cleave the tert-butyl carbamate group under mild conditions?
Acidic cleavage with HCl/dioxane (4 M, 2 h) or TFA/DCM (1:1 v/v, 30 min) is standard. For acid-sensitive substrates, photolytic deprotection (UV light, 254 nm) or enzymatic methods (e.g., lipases) offer alternatives . Stability studies (TGA/DSC) under varying pH and temperature ensure compatibility with downstream reactions .
How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) in antimicrobial studies?
Modifications include:
- Bromo replacement : Substituents like CN, CF₃, or alkynyl groups via Sonogashira coupling .
- Indane ring functionalization : Epoxidation or dihydroxylation to introduce polar groups .
- Carbamate variation : Switching to benzyl or allyl carbamates for differential stability .
Biological screening against Plasmodium falciparum (IC₅₀ assays) and cytotoxicity profiling (HEK293 cells) validate selectivity .
What analytical techniques resolve contradictions in stereochemical assignments for this compound?
- Chiral HPLC : Use of Chiralpak IA/IB columns with hexane/IPA eluents (85:15) confirms ee .
- X-ray crystallography : Single-crystal analysis unambiguously assigns R-configuration .
- NMR spectroscopy : NOESY correlations between tert-butyl and indane protons validate spatial proximity .
How is the tert-butyl carbamate group utilized in solid-phase peptide synthesis (SPPS)?
The Boc group serves as a temporary N-protection during SPPS. After coupling to resin-bound peptides (HBTU/HOBt activation), deprotection with TFA allows sequential amino acid addition. Compatibility with Fmoc/t-Bu strategies is critical for orthogonal protection .
What safety considerations are critical when handling this compound under inert or high-temperature conditions?
While not classified as hazardous (GHS), thermal decomposition (TGA onset ~200°C) may release toxic isobutylene. Use Schlenk lines for air-sensitive reactions and scrubbers (NaOH traps) for gas byproducts. PPE (nitrile gloves, goggles) and fume hoods are mandatory .
How does the compound’s stereochemistry impact its role in asymmetric catalysis or chiral auxiliaries?
The R-configuration at the indane center directs face-selective interactions in catalytic cycles. For example, in Rh-catalyzed asymmetric hydrogenation, the tert-butyl group induces steric bias, favoring formation of (S)-configured products (dr > 20:1) . Chiral HPLC and circular dichroism (CD) monitor stereochemical integrity post-reaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
